Critical Lack of Publicly Available, Comparator-Based Quantitative Data for This Specific Compound
An exhaustive search of primary literature, patents, PubChem, ChEMBL, and authoritative databases was conducted to locate quantitative bioactivity data (e.g., IC50, Ki, EC50) for 1-(4-(tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea in direct comparison to a defined structural analog or baseline. No such data was found for this specific compound in any source outside the excluded vendor sites. The compound's chemical scaffold is known to be active; for instance, the closely related FAAH inhibitor JNJ-42165279 (an aryl piperazinyl urea) has a reported covalent FAAH IC50 of 0.5 nM. However, this data cannot be directly extrapolated to CAS 1207023-99-1. [1] Without head-to-head or cross-study comparable quantitative data, no verifiable differentiation claim can be made for this compound over its closest analogs. This evidence item therefore reports a data gap rather than a fabricated comparison. [2]
| Evidence Dimension | Data Availability |
|---|---|
| Target Compound Data | No public quantitative bioactivity data found. |
| Comparator Or Baseline | JNJ-42165279 (structurally related FAAH inhibitor): IC50 = 0.5 nM (covalent). |
| Quantified Difference | Not calculable; data missing for target compound. |
| Conditions | Literature and database search conducted on 2026-04-29. |
Why This Matters
The absence of public data means any procurement decision based on performance must be preceded by in-house profiling, and generic substitution is not scientifically justifiable without it.
- [1] Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 6(12), 1204–1208. View Source
- [2] Internal literature and database audit performed on 2026-04-29. No primary citation could be assigned to the specific compound. View Source
